Reactivity Hierarchy: mPEG3-Cl Provides Superior Stability and Selectivity Over Bromide and Iodide Analogs
Among mPEG3-halide linkers, the chloride derivative demonstrates the lowest inherent reactivity, which is advantageous for multi-step syntheses requiring chemoselectivity. The reactivity order, based on leaving group ability, is mPEG3-I > mPEG3-Br > mPEG3-Cl [1].
| Evidence Dimension | Relative reactivity in nucleophilic substitution |
|---|---|
| Target Compound Data | Lowest reactivity (chloride) |
| Comparator Or Baseline | mPEG3-Br (intermediate), mPEG3-I (highest) |
| Quantified Difference | Reactivity order: I > Br > Cl |
| Conditions | Class-level assessment based on halogen leaving group ability |
Why This Matters
The lower reactivity of the chloride minimizes premature degradation and side reactions, offering better control in complex synthetic sequences.
- [1] ChemicalBook. mPEG-Bromide/Chlorine/Iodine: Applications in Biomolecule Modification and Reaction Mechanisms. Supplier News, 2026-04-02. https://m.chemicalbook.com/SupplierNews_617462.htm View Source
